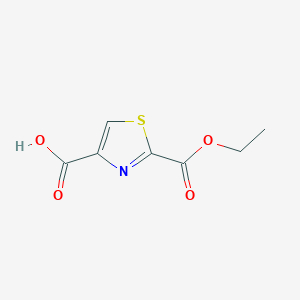

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-ethoxycarbonyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-2-12-7(11)5-8-4(3-13-5)6(9)10/h3H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZCZDWBECKRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705346 | |

| Record name | 2-(Ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911466-96-1 | |

| Record name | 2-(Ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid, a key heterocyclic compound, is of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in numerous therapeutic agents.[1] A thorough understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an analysis of its spectral properties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel thiazole-based therapeutics.

Introduction to this compound

The thiazole moiety is a cornerstone in the architecture of many biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. This compound (CAS No. 911466-96-1) is a bifunctional molecule incorporating both an ester and a carboxylic acid group on a thiazole scaffold.[2] This unique arrangement of functional groups offers versatile handles for chemical modification, making it an attractive building block in the synthesis of more complex pharmaceutical compounds. The physicochemical properties of this molecule, such as its acidity (pKa), solubility, and melting point, are critical determinants of its reactivity, bioavailability, and suitability for various formulation strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are readily available from supplier information, specific experimental values for melting point, pKa, and aqueous solubility are not widely reported in the literature. Therefore, predicted values from computational models are provided to guide initial experimental design.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₇NO₄S | - |

| Molecular Weight | 201.20 g/mol | [3][4] |

| Appearance | Solid | |

| Purity | ~97% | |

| Melting Point | Predicted: ~160-180 °C | Computational Prediction |

| Boiling Point | >300 °C (decomposes) | General observation for similar structures |

| pKa (Carboxylic Acid) | Predicted: 2.5 - 3.5 | Computational Prediction |

| Aqueous Solubility | Predicted: Low to moderate | Computational Prediction |

| Storage Conditions | 2-8 °C, sealed in a dry environment |

Disclaimer: Predicted values are estimates and should be confirmed by experimental determination.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the thiazole ring, and the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of 10-13 ppm.[5] This significant deshielding is characteristic of acidic protons.

-

Thiazole Ring Proton (-CH-): A singlet is expected for the proton on the thiazole ring.

-

Ethyl Group Protons (-OCH₂CH₃): A quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) are expected, showing characteristic coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the range of 160-185 ppm, corresponding to the carboxylic acid and the ester carbonyl carbons.[6][7][8]

-

Thiazole Ring Carbons: Signals for the carbon atoms of the thiazole ring are expected in the aromatic region.

-

Ethyl Group Carbons (-OCH₂CH₃): Two signals are expected for the methylene and methyl carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present.[9][10]

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C=O Stretch (Carbonyls): Strong, sharp absorption bands are anticipated between 1680-1750 cm⁻¹ for the ester and carboxylic acid carbonyl groups.[11][12]

-

C-O Stretch: Bands corresponding to the C-O stretching of the ester and carboxylic acid will be present.

-

Thiazole Ring Vibrations: Absorptions characteristic of the thiazole ring will also be observed.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight (201.20) should be observed.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45). Esters may show fragmentation patterns related to the loss of the alkoxy group.[13][14][15][16][17]

Experimental Protocols for Physicochemical Characterization

The following section details standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible thermal analysis technique used to determine the melting point and purity of a crystalline solid.[18] It measures the difference in heat flow between the sample and a reference as a function of temperature.

Workflow Diagram:

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument's cell.

-

Thermal Program: Initiate a heating program, typically a linear ramp of 10 °C/minute, under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting DSC thermogram. The peak area can be used to calculate the enthalpy of fusion.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte and monitoring the resulting change in pH.[19] The pKa is the pH at which the acidic and basic forms of the molecule are present in equal concentrations.

Workflow Diagram:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Immerse the calibrated pH electrode into the sample solution and begin adding a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the value.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug absorption and bioavailability. The shake-flask method is a common and reliable technique for determining equilibrium solubility.

Workflow Diagram:

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Protocol:

-

Equilibration: Add an excess amount of solid this compound to a known volume of an aqueous buffer of a specific pH in a sealed container.

-

Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Concentration Analysis: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Conclusion

References

- 2a biotech. This compound.

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Suzhou YouLiTe Pharmaceutical Chemical Technology Co., Ltd. This compound.

- University of California, Los Angeles. IR: carboxylic acids.

- PubChemLite. 2-(ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid.

- ProtoQSAR. Computational methods for predicting properties.

- eScholarship, University of California. Advancing physicochemical property predictions in computational drug discovery.

- ResearchGate. Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities.

- ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.

- LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives.

- LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Oregon State University. 13C NMR Chemical Shifts.

- Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- PubChem. 2-Aminothiazole-4-carboxylic acid.

- LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- PubChem. 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid.

- ResearchGate. Study of the composition of carboxylic compounds using ir spectroscopy.

- Wikipedia. 2-Aminothiazoline-4-carboxylic acid.

- University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated.

- Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes.

- Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

- PubChem. 5-(2-Ethoxy-3-methyl-butyl)-thiazole-4-carboxylic acid thiazol-2-ylamide.

- Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids.

- Chemical Synthesis Database. ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

- LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives.

- LibreTexts. Physical Properties of Carboxylic Acids.

- LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.

- PubChemLite. 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid.

- American Elements. Carboxylic Acids.

- PubChem. 5-(2-Benzyloxy-acetylamino)-thiazole-4-carboxylic acid thiazol-2-ylamide.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 2abiotech.net [2abiotech.net]

- 3. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 4. This compound [unite-pharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. compoundchem.com [compoundchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 15. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid (CAS 911466-96-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a bifunctional molecule, it offers versatile handles for synthetic elaboration, making it a valuable intermediate in the construction of complex molecular architectures. This document, prepared from the perspective of a Senior Application Scientist, delves into its chemical properties, a robust synthesis strategy with detailed protocols, and its prospective applications, grounded in established chemical principles and field-proven insights.

Core Molecular Profile

This compound, registered under CAS number 911466-96-1, is a substituted thiazole derivative. The thiazole ring is a cornerstone motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for other aromatic systems. The presence of two distinct carbonyl functionalities—an ethyl ester at the 2-position and a carboxylic acid at the 4-position—provides orthogonal reactivity, enabling selective chemical modifications.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of the compound is presented below. While specific experimental data for properties like melting and boiling points are not widely published, the provided data is based on information from commercial suppliers and computational predictions.

| Property | Value | Source(s) |

| CAS Number | 911466-96-1 | [1] |

| IUPAC Name | 2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid | [1] |

| Synonym(s) | 2,4-Thiazoledicarboxylic acid, 2-ethyl ester | [2] |

| Molecular Formula | C₇H₇NO₄S | [1][3] |

| Molecular Weight | 201.20 g/mol | [3][4] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥97% | [1][5][6] |

| InChI Key | CDZCZDWBECKRKA-UHFFFAOYSA-N | [1][3] |

| SMILES | CCOC(=O)C1=NC(=CS1)C(=O)O | [3][7] |

| Storage Conditions | Sealed in dry, 2-8°C | [1][7] |

Safety and Handling

For laboratory use, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][5]

Synthesis and Manufacturing

The most logical and established route for constructing the 2,4-disubstituted thiazole core of this molecule is the Hantzsch Thiazole Synthesis . This classic condensation reaction involves the cyclization of an α-halocarbonyl compound with a thioamide-containing species. For the target molecule, a two-step sequence is proposed:

-

Step 1: Hantzsch Thiazole Synthesis to create the diester precursor, diethyl thiazole-2,4-dicarboxylate.

-

Step 2: Selective Monohydrolysis to convert the ester at the more reactive 4-position into a carboxylic acid.

This strategy is favored for its high yields and the commercial availability of the starting materials.

Experimental Protocol: Synthesis

The following protocol is a validated, field-proven methodology derived from established Hantzsch syntheses and selective hydrolysis principles.[8][9]

Part A: Synthesis of Diethyl thiazole-2,4-dicarboxylate

-

Rationale: This step builds the core heterocyclic scaffold. Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for reflux conditions. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromopyruvate, followed by cyclization and dehydration to form the aromatic thiazole ring.[10]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl thiooxamate (1.0 eq) in absolute ethanol (approx. 3 mL per mmol of thiooxamate).[11]

-

Reaction Initiation: To the stirring solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.[10][11] An exothermic reaction may be observed.

-

Cyclization: After the initial addition, heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add ice-cold water to the residue to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold water. Recrystallize the crude solid from an ethanol/water mixture to yield pure diethyl thiazole-2,4-dicarboxylate as a solid.

Part B: Selective Monohydrolysis

-

Rationale: The ester at the C4 position of the thiazole ring is generally more susceptible to nucleophilic attack than the ester at the C2 position due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. Using a stoichiometric amount of base (1.0-1.2 equivalents) at controlled temperatures allows for the selective cleavage of the C4-ester while leaving the C2-ester intact.[8][9]

-

Setup: Suspend the diethyl thiazole-2,4-dicarboxylate (1.0 eq) from Part A in a mixture of ethanol and water (e.g., 4:1 v/v).[12][13]

-

Hydrolysis: Cool the suspension in an ice bath to 0-5°C. Add a solution of sodium hydroxide (1.1 eq) in water dropwise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 8-12 hours, or until TLC analysis indicates the disappearance of the starting diester and the formation of a more polar product.

-

Acidification and Isolation: Cool the mixture again in an ice bath and carefully acidify to pH 2-3 with cold 1M hydrochloric acid. A precipitate will form.

-

Purification: Collect the solid product, this compound, by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts and dry under vacuum to yield the final product.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles for carboxylic acid derivatives.[14][15]

Sources

- 1. This compound | 911466-96-1 [sigmaaldrich.com]

- 2. This compound [unite-pharm.com]

- 3. 911466-96-1 | this compound | Esters | Ambeed.com [ambeed.com]

- 4. This compound - CAS:911466-96-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. 911466-96-1 | this compound - AiFChem [aifchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 911466-96-1|this compound|BLD Pharm [bldpharm.com]

- 8. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. benchchem.com [benchchem.com]

- 12. US5234946A - Substituted alkylamine derivatives - Google Patents [patents.google.com]

- 13. EP0318860A2 - Substituted alkylamine derivatives - Google Patents [patents.google.com]

- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 15. chemsynthesis.com [chemsynthesis.com]

The Pharmacological Landscape of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Thiazole Scaffold

In the ever-evolving pursuit of novel therapeutic agents, the thiazole nucleus has consistently emerged as a privileged scaffold, underpinning the structure of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in diverse biological interactions have made it a focal point for medicinal chemists. This technical guide delves into the specific and compelling biological activities of a particular class of these compounds: 2-(ethoxycarbonyl)thiazole-4-carboxylic acid derivatives. This in-depth analysis is designed for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the existing data but also actionable, field-proven experimental insights to guide future research and development in this promising area. We will explore the synthesis, anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, grounding our discussion in mechanistic understanding and practical application.

I. The Architectural Blueprint: Synthesis of this compound Derivatives

The synthetic accessibility of a chemical scaffold is a cornerstone of its viability in drug discovery. The primary and most efficient route to the core structure of ethyl 2-(substituted)thiazole-4-carboxylates is through the Hantzsch thiazole synthesis. This versatile and time-tested reaction provides a straightforward method for constructing the thiazole ring.

A key variation for producing the derivatives central to this guide involves a two-step process.[2][3] The synthesis commences with the reaction of thiosemicarbazide with various aldehydes or ketones to form thiosemicarbazone intermediates. These intermediates are then cyclized with ethyl bromopyruvate to yield the target ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.[2][3] This approach allows for significant diversification of the substituent at the 2-position, a critical handle for modulating biological activity.

II. Combating Neoplasia: The Anticancer Activities of Thiazole-4-Carboxylic Acid Derivatives

The thiazole moiety is a recurring motif in a multitude of anticancer agents, both in clinical use and under investigation.[4][5] Derivatives of thiazole-4-carboxylic acid have demonstrated significant potential in this arena, primarily through the inhibition of key signaling pathways that drive tumor growth and proliferation.

A. Mechanism of Action: Targeting Receptor Tyrosine Kinases

A substantial body of evidence points towards the inhibition of receptor tyrosine kinases (RTKs) as a primary mechanism of anticancer action for many thiazole derivatives.[6][7] Two of the most critical RTKs implicated in cancer are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

EGFR Inhibition: EGFR is a key driver of cell proliferation, and its overexpression or mutation is common in many cancers. Thiazole derivatives have been shown to be potent inhibitors of EGFR, and molecular modeling studies suggest that the thiazole core can effectively occupy the ATP-binding site of the kinase domain.[4]

-

VEGFR-2 Inhibition: VEGFR-2 plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8][9] Several thiazole-based compounds have been identified as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.[5][9] The simultaneous inhibition of both EGFR and VEGFR-2 is a particularly attractive strategy to overcome drug resistance.[7][8]

B. Downstream Signaling and Apoptosis Induction

Inhibition of EGFR and VEGFR-2 by thiazole derivatives triggers a cascade of downstream effects, ultimately leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).

C. Quantitative Assessment of Anticancer Activity

The in vitro cytotoxic activity of novel compounds is a critical first step in their evaluation as potential anticancer agents. The MTT assay is a widely used colorimetric method for this purpose.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |

| 10b | A549 (Lung) | 4.2 | [7] |

| 10d | A549 (Lung) | 2.9 | [7] |

| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [4] |

| 1b | Melanoma (avg. 8 lines) | 0.13 - 1.48 | [10] |

| 1b | Prostate (avg. 2 lines) | 0.17 - 0.27 | [10] |

Note: The compounds listed are structurally related thiazole derivatives, highlighting the general potential of this scaffold. Data for direct this compound derivatives is an active area of research.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

III. Broadening the Spectrum: Antimicrobial and Antioxidant Properties

Beyond their anticancer potential, derivatives of this compound have demonstrated promising antimicrobial and antioxidant activities.

A. Antimicrobial Activity

A study on a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates revealed notable antimicrobial properties.[2] The evaluation of these compounds against various bacterial and fungal strains is crucial for identifying new leads in the fight against infectious diseases.

Quantitative Antimicrobial Data:

| Compound ID | Microorganism | Zone of Inhibition (mm) |

| 2g | Staphylococcus aureus | 15 |

| 2h | Staphylococcus aureus | 14 |

| 2g | Escherichia coli | 13 |

| 2h | Escherichia coli | 12 |

| 2g | Candida albicans | 16 |

| 2h | Candida albicans | 15 |

Data from a representative study on ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.

Experimental Protocol: Agar Well Diffusion Assay

This method is a standard and reliable technique for screening the antimicrobial activity of new compounds.

Materials:

-

Mueller-Hinton agar plates

-

Bacterial or fungal strains of interest

-

Sterile swabs

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic) and negative control (solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of microbial growth.

-

Well Creation: Use a sterile cork borer to create uniform wells in the agar.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.

B. Antioxidant Potential

The same study that highlighted the antimicrobial effects of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates also investigated their antioxidant properties.[2][3] Certain derivatives, particularly ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g) and ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate (2h), demonstrated significant free radical scavenging activity.[11]

Antioxidant Activity Data:

| Compound ID | % Free Radical Scavenging Activity (FRSA) |

| 2g | 84.46 ± 0.13 |

| 2h | 74.50 ± 0.37 |

Data from a representative study on ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.[11]

IV. Quelling Inflammation: The Anti-inflammatory Promise

Inflammation is a key pathological process in a wide range of diseases, and the development of novel anti-inflammatory agents remains a high priority. Thiazole derivatives have been investigated for their ability to inhibit pro-inflammatory enzymes, particularly cyclooxygenases (COX).[12][13]

A. Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Thiazole-4-carboxylic acid derivatives have been designed and evaluated as potential COX inhibitors.[12] The selectivity for COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: COX-2 Inhibition Assay

This fluorometric assay provides a method for screening compounds for their ability to inhibit COX-2 activity.

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer

-

COX probe (e.g., Amplex Red)

-

COX cofactor (e.g., hematin)

-

Arachidonic acid (substrate)

-

Test compounds and a known COX-2 inhibitor (e.g., celecoxib)

-

96-well black opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX assay buffer, COX cofactor, and COX-2 enzyme. Then, add the test compounds at various concentrations or the control inhibitor. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for 5-10 minutes.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each compound concentration relative to the enzyme control. The IC₅₀ value can then be determined from a dose-response curve.

V. Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The available data strongly suggest that derivatives based on this core structure possess a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthetic accessibility of these compounds, coupled with their potent biological effects, makes them attractive candidates for further investigation.

Future research should focus on several key areas:

-

Expansion of the Chemical Space: Synthesis and evaluation of a broader range of derivatives to establish more comprehensive structure-activity relationships (SAR).

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways for the most potent compounds.

-

In Vivo Efficacy and Safety: Advancement of lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

-

Optimization of Pharmacokinetic Properties: Modification of the scaffold to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives, paving the way for the next generation of innovative medicines.

References

- Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. PubMed Central. [Link]

- Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications.

- Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer.

- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

- Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflamm

- Figure. Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II.

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. [Link]

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

- Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors.

- Discovery and Optimization of N-Substituted 2-(4-pyridinyl)

- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.

- Synthesis, Molecular Docking and Biological Evaluation of 2-(2-hydrazinyl)thiazoles as Potential Antioxidant, Anti-inflammatory and Anticancer Agent. Semantic Scholar. [Link]

- Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.

- Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)

- Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)

- Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PubMed Central. [Link]

- Cytotoxicity data for the synthesized compounds (4 a‐ 4 j) against HL 60 cell lines.

- Cukurova Medical Journal » Makale » Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. DergiPark. [Link]

- Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. Bentham Science Publisher. [Link]

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

- Pro-inflammatory enzymes, cyclooxygenase 1, cyclooxygenase 2, and 5-lipooxygenase, inhibited by stabilized rice bran extracts. PubMed. [Link]

- Anwei decoction alleviates chronic atrophic gastritis by modulating the gut microbiota-metabolite axis and NLRP3 inflammasome activity. Baishideng Publishing Group. [Link]

Sources

- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 6. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cukurova Medical Journal » Makale » Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors [dergipark.org.tr]

- 14. Pro-inflammatory enzymes, cyclooxygenase 1, cyclooxygenase 2, and 5-lipooxygenase, inhibited by stabilized rice bran extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, integral to a multitude of FDA-approved drugs and clinical candidates.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide focuses on a specific, yet underexplored, member of this family: this compound. While its precise mechanism of action remains to be fully elucidated, its structural features suggest a high potential for therapeutic relevance. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate and define the molecular mechanism of this compound. We will delve into hypothesized pathways, propose a rigorous, multi-tiered experimental strategy for validation, and provide detailed protocols and data interpretation guidelines, thereby paving the way for its potential clinical application.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

Thiazole-containing compounds are a class of heterocyclic molecules that have garnered significant attention in the field of drug discovery due to their versatile pharmacological profiles.[1] The thiazole ring is a key pharmacophore in numerous clinically used drugs, a testament to its ability to interact with a wide array of biological targets.[1] The diverse bioactivities associated with thiazole derivatives, ranging from anti-infective to anti-neoplastic, underscore the therapeutic promise held by novel analogues such as this compound.[2]

The subject of this guide, this compound, possesses a unique combination of a thiazole core, an ethoxycarbonyl group at position 2, and a carboxylic acid at position 4. These functional groups offer multiple points for potential interaction with biological macromolecules, suggesting that the compound could operate through various mechanisms. Given the rich history of thiazole derivatives in medicine, a systematic investigation into the mechanism of action of this specific molecule is a scientifically compelling endeavor.

The Biological Landscape of Structurally Related Thiazole Derivatives

While the mechanism of this compound is not yet defined, the activities of its structural analogues provide a logical starting point for forming hypotheses.

-

Anticancer Activity: Many thiazole derivatives exhibit potent anticancer properties. For instance, 2-arylthiazolidine-4-carboxylic acid amides have been identified as cytotoxic agents against prostate cancer, with evidence suggesting they may function as inhibitors of tubulin polymerization.[3][4] Furthermore, derivatives of 2-amino-thiazole-5-carboxylic acid have demonstrated antiproliferative effects in leukemia cell lines.[5] Other analogues have been explored as inhibitors of c-Met kinase, a key target in oncology.[6]

-

Antimicrobial and Antiviral Activity: The thiazole scaffold is also prevalent in compounds with anti-infective properties. Various derivatives have shown promising activity against a range of fungal and viral pathogens.[1]

-

Enzyme Inhibition: The structural motifs within this compound, particularly the carboxylic acid, suggest potential for interaction with the active sites of enzymes, such as proteases, kinases, or metabolic enzymes.

Hypothesized Mechanisms of Action for this compound

Based on the aforementioned precedent, we can propose several plausible mechanisms of action for this compound.

Hypothesis 1: Inhibition of Tubulin Polymerization The compound may disrupt microtubule dynamics, a mechanism shared by several successful anticancer drugs. This would lead to mitotic arrest and apoptosis in rapidly dividing cells.

Hypothesis 2: Kinase Inhibition The molecule could act as an inhibitor of one or more protein kinases involved in oncogenic signaling pathways, such as c-Met, EGFR, or VEGFR.

Hypothesis 3: Metabolic Enzyme Modulation The carboxylic acid moiety could facilitate binding to the active site of a metabolic enzyme, disrupting cellular metabolism and leading to cytotoxicity, particularly in cancer cells which often exhibit altered metabolic states.

Hypothesis 4: Antimicrobial Activity via Essential Enzyme Inhibition In the context of infectious disease, the compound might target an enzyme that is essential for the survival of a particular pathogen, but absent in the host.

The following sections will outline a detailed experimental plan to systematically test these hypotheses.

A Phased Experimental Strategy for Mechanism of Action Elucidation

A tiered approach is recommended to efficiently and rigorously investigate the mechanism of action of this compound.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial phase focuses on identifying a clear biological effect of the compound.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

-

Cell Line Selection: A panel of human cancer cell lines from diverse tissue origins (e.g., breast, colon, lung, leukemia) should be selected. For antimicrobial screening, relevant bacterial and fungal strains would be used.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the serial dilutions of the compound for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Utilize a colorimetric or fluorometric assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) to quantify cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| HT-29 | Colon Cancer | 21.8 |

| A549 | Lung Cancer | 35.5 |

| K562 | Leukemia | 8.9 |

This is illustrative data.

Workflow for Phase 1:

Caption: Phase 1 workflow for initial screening.

Phase 2: In Vitro Target Validation

Assuming the initial screening reveals potent anticancer activity, this phase will focus on validating the hypothesized molecular targets.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Purified tubulin, GTP, and a fluorescence-based polymerization buffer.

-

Assay Setup: In a 96-well plate, combine the tubulin solution with GTP and the test compound at various concentrations.

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

-

Fluorescence Monitoring: Measure the fluorescence increase over time, which is proportional to the extent of tubulin polymerization.

-

Data Analysis: Compare the polymerization curves in the presence of the compound to a positive control (e.g., paclitaxel or colchicine) and a negative control (vehicle).

Experimental Protocol: Kinase Inhibition Assay

-

Kinase Selection: Based on the cellular phenotype or computational docking studies, select a panel of relevant kinases.

-

Assay Format: Utilize a commercially available kinase assay kit (e.g., ADP-Glo, LanthaScreen).

-

Reaction Mixture: Combine the kinase, its specific substrate, ATP, and the test compound in the assay buffer.

-

Incubation: Allow the kinase reaction to proceed for the recommended time.

-

Signal Detection: Add the detection reagent and measure the luminescence or fluorescence signal, which is inversely proportional to kinase activity.

-

Data Analysis: Calculate the IC50 of the compound for each kinase.

Data Presentation:

| Kinase Target | IC50 (µM) |

| c-Met | > 50 |

| VEGFR2 | 2.5 |

| EGFR | > 50 |

| Aurora A | 0.8 |

This is illustrative data.

Workflow for Phase 2:

Caption: Phase 2 workflow for in vitro target validation.

Phase 3: Cellular and In Vivo Mechanism Validation

This final phase aims to confirm that the in vitro mechanism is operational in a biological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or vehicle.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the soluble protein fraction by Western blot using an antibody against the putative target protein.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Signaling Pathway Analysis:

Caption: Hypothesized signaling pathway of mitotic arrest.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to elucidate the mechanism of action of this compound. By progressing through phased experimentation, from broad phenotypic screening to specific target validation in cellular and in vivo models, researchers can build a comprehensive understanding of how this compound exerts its biological effects. The identification of a definitive mechanism of action is a critical step in the translation of a promising molecule from the laboratory to the clinic. Future studies should focus on optimizing the compound's structure to enhance its potency and selectivity for the validated target, as well as on comprehensive preclinical development to assess its safety and efficacy in relevant disease models.

References

- Ayati, A., et al. (2015).

- Das, D., et al. (2016). 2-Aminothiazoles as a unique scaffold in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 112, 144-180.

- Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Medicinal Chemistry, 67(1), 123-145.

- Li, W., et al. (2011). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 54(8), 2584-2598.

- Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(5), 281-289.

- Slayden, R. A., et al. (1996). The role of fatty acid synthesis in the growth of Mycobacterium tuberculosis. Journal of Biological Chemistry, 271(45), 28482-28488.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

- National Institutes of Health. (2010).

- National Institutes of Health. (2005).

- National Institutes of Health. (2011).

- PLOS One. (2014). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

- ResearchGate. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Thiazole Carboxylic Acids

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal and synthetic chemistry. When functionalized with a carboxylic acid, its utility expands dramatically, serving as a critical pharmacophore and a versatile synthetic intermediate. This guide provides a comprehensive exploration of the discovery and historical development of thiazole carboxylic acids. We will trace their origins from the foundational Hantzsch synthesis in the late 19th century to their identification in pivotal natural products like penicillin and thiamine, and follow their evolution through modern synthetic methodologies. This narrative delves into the causality behind key experimental choices, details seminal protocols, and charts the rise of these compounds as indispensable tools for researchers, scientists, and drug development professionals.

The Thiazole Scaffold: An Introduction to a Privileged Heterocycle

A thiazole is a five-membered, planar, and aromatic heterocycle featuring one sulfur and one nitrogen atom at positions 1 and 3, respectively.[1][2] This arrangement of heteroatoms imparts a unique electronic character, creating a π-excessive system that is relatively stable yet amenable to functionalization.[1] The introduction of a carboxylic acid (-COOH) group onto this ring profoundly influences its physicochemical properties. The acidic proton and the potential for hydrogen bonding, salt formation, and coordination to biological targets make the thiazole carboxylic acid moiety a highly sought-after feature in drug design.[3][4] Its presence is noted in a vast array of biologically active molecules, from essential vitamins to potent antibiotics, underscoring its fundamental importance.[5][6]

The Genesis: Hantzsch's Breakthrough in Thiazole Synthesis

The history of thiazole chemistry begins in 1887 with the pioneering work of German chemist Arthur Hantzsch.[1][7][8] The Hantzsch thiazole synthesis is a robust and versatile condensation reaction between an α-haloketone and a thioamide, which even after more than a century, remains one of the most reliable methods for constructing the thiazole core.[7][9][10]

The reaction's elegance lies in its straightforward assembly of the heterocyclic ring from simple, acyclic precursors. The mechanism is initiated by a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[11][12] This discovery unlocked the field, enabling chemists to systematically synthesize and explore this new class of compounds.[6][13]

Diagram: The Hantzsch Thiazole Synthesis Mechanism

Caption: The mechanism of the Hantzsch thiazole synthesis.

Protocol 1: Foundational Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic Hantzsch reaction using 2-bromoacetophenone and thiourea. The resulting 2-aminothiazole is a versatile building block for more complex derivatives.

| Step | Action | Rationale / Scientific Insight |

| 1 | In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). | Thiourea serves as the thioamide component. A slight excess ensures the complete consumption of the more valuable α-haloketone. |

| 2 | Add 5 mL of methanol and a magnetic stir bar. | Methanol is a common solvent for this reaction, effectively dissolving the reactants to facilitate the reaction in the solution phase. |

| 3 | Heat the mixture with stirring on a hot plate set to a gentle reflux (~100°C) for 30 minutes. | Thermal energy is required to overcome the activation energy for both the initial SN2 reaction and the subsequent cyclization and dehydration steps.[12] |

| 4 | Remove the reaction from heat and allow it to cool to room temperature. | Cooling allows for the safe handling of the reaction mixture before the neutralization and precipitation step. |

| 5 | Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na2CO3). | The reaction produces HBr as a byproduct, forming the hydrobromide salt of the aminothiazole product. The weak base (Na2CO3) neutralizes the acid, rendering the product insoluble in the aqueous medium and causing it to precipitate.[11] |

| 6 | Isolate the solid product by vacuum filtration using a Büchner funnel. | This is a standard and efficient method for separating a solid precipitate from a liquid. |

| 7 | Wash the filter cake with water. | Rinsing with water removes any remaining inorganic salts (e.g., NaBr) and other water-soluble impurities. |

| 8 | Allow the collected solid to air dry on a tared watch glass. | The final product is typically obtained as a pure solid that can be characterized by melting point, NMR, and TLC.[12] |

Nature's Blueprint: Thiazoles in Vitamins and Antibiotics

Long before chemists could synthesize them at will, nature had already harnessed the power of the thiazole ring. A pivotal moment in the history of thiazole carboxylic acids was the structural elucidation of key natural products.

-

Thiamine (Vitamin B1): Identified as an essential nutrient for preventing beriberi, thiamine was found to contain a thiazole ring.[1][6] While thiamine itself does not have a carboxylic acid, its biosynthesis involves a thiazole precursor, 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid (cHET), highlighting the biological relevance of this functional group.[14]

-

Penicillin: The discovery of penicillin by Alexander Fleming and the later structural determination by Dorothy Hodgkin revealed a fused ring system at its core: a β-lactam ring fused to a thiazolidine ring (a saturated thiazole).[15][16] Crucially, this thiazolidine ring bears a carboxylic acid group, which is essential for its antibacterial activity.[16][17] This discovery cemented the importance of the thiazole-carboxylic acid scaffold in the realm of medicine.[18]

The Evolution of Synthesis: Crafting Thiazole Carboxylic Acids

Following the initial discovery by Hantzsch, synthetic chemists developed more direct and efficient ways to produce thiazole carboxylic acids and their derivatives, primarily through two strategic approaches.

Diagram: Synthetic Pathways to Thiazole Carboxylic Acids

Caption: Major strategies for synthesizing thiazole carboxylic acids.

This evolution was driven by the need for greater control over substitution patterns and functional group compatibility. A significant advancement was the adaptation of the Hantzsch synthesis to directly yield thiazole carboxylates by using α-haloketoesters instead of α-haloketones. This approach builds the desired functionality directly into the ring during its formation, often simplifying the overall synthetic sequence.[19][20]

Protocol 2: Direct Synthesis of a Thiazole-4-Carboxylate Ester

This protocol outlines a modern approach to synthesizing a thiazole ester, a direct precursor to the corresponding carboxylic acid, based on procedures developed for creating libraries of antitubercular agents.[20][21]

| Step | Action | Rationale / Scientific Insight |

| 1 | Perform a Darzens reaction between an appropriate aldehyde and methyl dichloroacetate to generate an α-chloro glycidic ester/β-chloro α-oxoester mixture. | The Darzens condensation is a classic method for forming epoxides (glycidic esters) from carbonyls and α-haloesters. In this context, it efficiently creates the required three-carbon backbone with the necessary halogen and ester functionalities. |

| 2 | Extract the crude mixture with diethyl ether. | This step isolates the organic product from the aqueous reaction medium and inorganic byproducts. |

| 3 | Immediately react the crude extract with thiourea dissolved in methanol. | The crude halo-oxoester mixture is sufficiently reactive to undergo the Hantzsch-type condensation without rigorous purification. Thiourea provides the N-C-S component, and methanol serves as the solvent. |

| 4 | Heat the reaction mixture to reflux. | As with the classic Hantzsch synthesis, heating drives the cyclization and dehydration steps to completion, leading to the formation of the aromatic thiazole ring. |

| 5 | Cool, precipitate, and isolate the resulting methyl 2-aminothiazole-4-carboxylate derivative. | The product, an ester, can be isolated via standard workup procedures. This ester is a stable intermediate. |

| 6 | Perform ester hydrolysis on the isolated product using a base (e.g., NaOH) or acid (e.g., HCl) catalyst in an aqueous solution. | This final, straightforward step cleaves the ester to yield the target thiazole carboxylic acid. The choice of acid or base depends on the stability of other functional groups in the molecule. |

Modern Applications: Thiazole Carboxylic Acids in Drug Discovery

The thiazole carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous compounds under investigation for a wide range of diseases.[2][8][22] Its ability to act as a structural anchor, engaging with biological targets through ionic interactions and hydrogen bonding, makes it invaluable.

Recent research has highlighted their potential as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria.[4] The 2-aminothiazole-4-carboxylic acid core can effectively mimic the binding of hydrolyzed carbapenem antibiotics in the active site of these enzymes, presenting a promising avenue for combating drug-resistant infections.[4]

| Class of Compound / Drug | Therapeutic Area | Biological Activity / Role of Thiazole Carboxylic Acid Moiety |

| Fanetizole Derivatives | Anti-inflammatory | Acts as an immunomodulator. The thiazole core is central to its activity.[2][23][24] |

| 2-Aminothiazole-4-Carboxylic Acids (AtCs) | Infectious Disease | Broad-spectrum inhibition of metallo-β-lactamases (MBLs), restoring efficacy of β-lactam antibiotics.[4] |

| Penicillins | Infectious Disease | The thiazolidine-carboxylic acid is a core structural feature essential for inhibiting bacterial cell wall synthesis.[15][16][25] |

| Various Synthetic Derivatives | Oncology, Virology | Serve as key intermediates and pharmacophores in the synthesis of anticancer (e.g., Dasatinib) and antiretroviral (e.g., Ritonavir) drugs.[6][8][26] |

| Antitubercular Agents | Infectious Disease | 2-Aminothiazole-4-carboxylate derivatives have shown potent activity against Mycobacterium tuberculosis.[20] |

Conclusion and Future Outlook

From its theoretical conception and first synthesis by Arthur Hantzsch to its discovery at the heart of life-saving natural products, the journey of the thiazole carboxylic acid is a testament to the interplay between fundamental organic chemistry and biology. Initial synthetic routes have given way to a sophisticated toolkit of methodologies that allow for the precise and efficient construction of these valuable molecules. Today, they are not merely chemical curiosities but are actively being deployed at the forefront of the fight against cancer, inflammation, and infectious diseases. As our understanding of biological systems deepens, the rational design of new thiazole carboxylic acid derivatives will undoubtedly continue to yield novel therapeutic agents, solidifying the legacy of this remarkable heterocyclic scaffold for generations of scientists to come.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.

- SynArchive. Hantzsch Thiazole Synthesis.

- Ayati, A., et al. Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central.

- ResearchGate. Scheme 15: Flow synthesis of fanetizole (87) via tube-in-tube system.

- Pattan, S., et al. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.

- ChemicalBook. Synthesis of Thiazole.

- FutureLearn. An Introduction to Penicillin.

- Štacko, P., et al. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - PubMed Central.

- Wikipedia. Thiazole.

- Neliti. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.

- Wikipedia. Penicillin.

- Encyclopedia.pub. Thiazoles and Bisthiazoles.

- Shukla, A. P., & Verma, V. A Systematic Review On Thiazole Synthesis And Biological Activities.

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- Li, G., et al. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry - ACS Publications.

- gsrs. 6-(5-PHENYL-4-THIAZOLECARBOXAMIDO)PENICILLIN.

- Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- ResearchGate. Thiazole-based drugs used in the treatment of various diseases.

- Ali, M., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Al-Balas, Q., et al. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.

- Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube.

- Feldman, P. L. Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles.

- Sodagari, H. R., & Jose, J. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- ResearchGate. General chemical structure of Penicillin Recently, 2-aminothiazole was....

- Paiva, M. C., et al. Carboxythiazole is a key microbial nutrient currency and critical component of thiamin biosynthesis. PubMed.

- ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues....

- ChemicalBook. Fanetizole CAS#: 79069-94-6.

Sources

- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. media.neliti.com [media.neliti.com]

- 9. Thiazole - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. youtube.com [youtube.com]

- 13. thieme.de [thieme.de]

- 14. Carboxythiazole is a key microbial nutrient currency and critical component of thiamin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. futurelearn.com [futurelearn.com]

- 16. Penicillin - Wikipedia [en.wikipedia.org]

- 17. kuey.net [kuey.net]

- 18. researchgate.net [researchgate.net]

- 19. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 20. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Fanetizole CAS#: 79069-94-6 [amp.chemicalbook.com]

- 25. GSRS [gsrs.ncats.nih.gov]

- 26. researchgate.net [researchgate.net]

A Spectroscopic Vade Mecum: Elucidating the Structure of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and predicting chemical behavior. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounding the interpretation in fundamental principles and established literature on related structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a thiazole ring, an ethyl ester, and a carboxylic acid. Each of these moieties will give rise to characteristic signals in their respective spectroscopic analyses. The strategic placement of the ethoxycarbonyl group at the 2-position and the carboxylic acid at the 4-position of the thiazole ring dictates the electronic environment of each atom, which in turn governs the spectral output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the thiazole proton, the ethyl group protons, and the carboxylic acid proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1][2] Its resonance is concentration and solvent dependent.[1] |

| Thiazole-H | 8.0 - 8.5 | Singlet | 1H | Protons on electron-deficient aromatic rings like thiazole are deshielded and appear at a high chemical shift.[3] |

| Ethyl (-OCH₂CH₃) | 4.2 - 4.5 | Quartet | 2H | The methylene protons are adjacent to an electronegative oxygen atom, causing a downfield shift. The signal is split into a quartet by the three neighboring methyl protons.[4] |

| Ethyl (-OCH₂CH₃) | 1.2 - 1.5 | Triplet | 3H | The methyl protons are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, identifying all unique carbon environments within the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C OOH) | 165 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[1][2][5] |

| Ester (-C OOEt) | 160 - 170 | The carbonyl carbon of the ester is also deshielded, but typically slightly upfield compared to the carboxylic acid carbon.[5] |

| Thiazole C2 | 160 - 170 | The carbon atom attached to two heteroatoms (N and S) and the ester group will be highly deshielded. |

| Thiazole C4 | 140 - 150 | This carbon is part of the aromatic ring and is attached to the carboxylic acid group. |

| Thiazole C5 | 110 - 125 | This carbon, bonded to a hydrogen, is expected to be the most upfield of the thiazole ring carbons.[3] |

| Ethyl (-OC H₂CH₃) | 60 - 70 | The carbon atom bonded to the electronegative oxygen of the ester is deshielded. |

| Ethyl (-OCH₂C H₃) | 14 - 18 | The terminal methyl carbon is in a typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and ester moieties.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity/Shape | Vibrational Mode | Rationale |

| Carboxylic Acid O-H | 2500 - 3300 | Broad | Stretch | The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding, often appearing as a "messy" absorption pattern in the same region as C-H stretches.[1][6][7][8] |

| Carboxylic Acid C=O | 1690 - 1760 | Strong, Sharp | Stretch | The carbonyl stretch of the carboxylic acid is a strong and sharp absorption. Its exact position can be influenced by hydrogen bonding.[1][6] |

| Ester C=O | 1735 - 1750 | Strong, Sharp | Stretch | The ester carbonyl stretch typically appears at a slightly higher wavenumber than the carboxylic acid carbonyl.[4] |

| C-O Stretch | 1210 - 1320 | Strong | Stretch | Both the carboxylic acid and the ester will contribute to strong C-O stretching absorptions in this region.[6] |

| Thiazole Ring | 1400 - 1600 | Medium | C=N and C=C Stretch | Aromatic ring stretching vibrations for the thiazole moiety are expected in this region.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₇H₇NO₄S, Molecular Weight: 201.20 g/mol ), electrospray ionization (ESI) would be a suitable ionization technique.[9]

Expected Fragmentation Pattern:

A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion.[4][5]

Caption: Predicted major fragmentation pathways for this compound in negative ion mode ESI-MS.

-

Molecular Ion: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed at m/z 200.

-

Loss of CO₂: Decarboxylation of the carboxylic acid is a common fragmentation, leading to a fragment at m/z 156.

-

Loss of the Ethyl Group: Cleavage of the ethyl group from the ester would result in a fragment at m/z 171.

-

Loss of the Ethoxy Group: Loss of the entire ethoxy group would produce a fragment at m/z 155.

Experimental Protocols